Chloromethylmethyldiethoxysilane

Catalog No.
S1891545
CAS No.
2212-10-4
M.F
C6H15ClO2Si
M. Wt
182.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethylmethyldiethoxysilane

CAS Number

2212-10-4

Product Name

Chloromethylmethyldiethoxysilane

IUPAC Name

chloromethyl-diethoxy-methylsilane

Molecular Formula

C6H15ClO2Si

Molecular Weight

182.72 g/mol

InChI

InChI=1S/C6H15ClO2Si/c1-4-8-10(3,6-7)9-5-2/h4-6H2,1-3H3

InChI Key

XGLLBUISUZEUMW-UHFFFAOYSA-N

SMILES

CCO[Si](C)(CCl)OCC

Canonical SMILES

CCO[Si](C)(CCl)OCC

The exact mass of the compound (Chloromethyl)methyldiethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloromethylmethyldiethoxysilane (CAS: 2212-10-4) is a bifunctional organosilane featuring two key reactive sites: a chloromethyl group and two hydrolyzable ethoxy groups attached to a central silicon atom. This structure allows it to act as a molecular bridge, first reacting via its ethoxy groups to form stable siloxane (Si-O-Si) bonds with inorganic substrates or other silane molecules, and then enabling further chemical transformations through its reactive chloromethyl group. Unlike trifunctional silanes which tend to form highly cross-linked networks, the di-alkoxy nature of this compound favors the formation of more linear, less densely cross-linked polysiloxane structures, offering a distinct advantage in applications requiring controlled polymer architecture and film morphology.

Substituting Chloromethylmethyldiethoxysilane with seemingly similar compounds introduces critical, process-altering variables. Using a tri-alkoxy analog like Chloromethyltriethoxysilane (CMTES) significantly accelerates hydrolysis and promotes a higher degree of cross-linking, which is undesirable in applications where linear polymer chains or controlled surface density are required. Conversely, substituting with a silane containing a longer alkyl spacer, such as (3-Chloropropyl)trimethoxysilane, alters the distance of the functional group from the substrate surface, impacting steric accessibility and the final properties of the modified material. The unique combination of a difunctional ethoxy system for controlled condensation and a short, reactive chloromethyl group makes this specific compound essential for reproducible outcomes in targeted applications.

Controlled Condensation Kinetics for Linear Polymer Architectures

As a di-functional alkoxysilane, Chloromethylmethyldiethoxysilane undergoes hydrolysis and condensation at a more controlled rate compared to tri-functional analogs like methyltriethoxysilane (MTES) or tetraethoxysilane (TEOS). Under acidic conditions, the condensation of di-alkoxy silanes typically favors the formation of linear or randomly branched polymers, whereas tri-alkoxy silanes are prone to rapid gelation and the formation of highly cross-linked 3D networks. This structural control is critical for creating well-defined, functional polysiloxane films and coatings where brittleness must be avoided.

Evidence DimensionPolymer Architecture Control
Target Compound DataForms predominantly linear or lightly-branched polysiloxane chains due to two reactive ethoxy groups.
Comparator Or BaselineTri-alkoxy silanes (e.g., Methyltriethoxysilane): Form highly cross-linked, three-dimensional networks.
Quantified DifferenceStructural difference between linear (2D) and cross-linked (3D) polymer networks.
ConditionsAcid-catalyzed sol-gel hydrolysis and condensation process.

This enables the synthesis of flexible, functional silicone films and coatings, avoiding the brittleness associated with highly cross-linked networks from tri-functional silanes.

Precursor for Well-Defined Functional Silsesquioxanes (SQs)

The chloromethyl group provides a versatile reactive handle for post-synthesis functionalization of silsesquioxane structures. This compound can serve as a precursor for chlorinated silsesquioxanes, which are valuable platforms for further chemical modification. For instance, chloro-terminated SQs can undergo efficient and chemoselective nucleophilic substitution with thiols under mild conditions (room temperature, 2-4 hours) to yield thioether-functionalized SQs with isolated yields often ranging from 64% to 92%. This provides a direct and high-yield pathway to materials not easily accessible from other precursors like vinyl- or hydrosilyl-functionalized silanes, which require different catalysts and reaction conditions.

Evidence DimensionIsolated Yield of Functionalized Silsesquioxane
Target Compound DataEnables synthesis of chloro-functionalized SQs, which can be converted to thioether-SQs in 64-92% isolated yield.
Comparator Or BaselineAlternative functionalization routes (e.g., thiol-ene on vinyl-SQs, hydrosilylation) have their own specific yield ranges and catalyst requirements.
Quantified DifferenceProvides a high-yield (up to 92%) route for a specific class of thioether-functionalized materials.
ConditionsNucleophilic substitution of chloro-SQ with various thiols using Cs2CO3 and TBAI in DMF at room temperature.

For researchers developing advanced hybrid materials, this compound provides a reliable and high-yield entry point to a versatile class of thioether-functionalized silsesquioxanes.

Enables Alkoxy-Based Precursor Route to Monolithic Aerogels

In the synthesis of specialty aerogels, the choice of precursor halide is critical to the final material integrity. Studies comparing alkyl-alkoxysilanes with alkyl-chlorosilanes as co-precursors for silica aerogels have shown a distinct processing advantage for the alkoxy versions. The use of alkyl-chlorosilanes as the modifying agent resulted in cracked aerogels with higher density and lower optical transmission. In contrast, using an alkyl-alkoxysilane like Chloromethylmethyldiethoxysilane allows for a more controlled reaction that yields monolithic, less shrunken, and more transparent aerogels.

Evidence DimensionFinal Aerogel Integrity
Target Compound DataAs an alkyl-alkoxysilane, it contributes to the formation of monolithic aerogels.
Comparator Or BaselineAlkyl-chlorosilane precursors resulted in cracked aerogels.
Quantified DifferenceQualitative difference between monolithic (intact) and cracked final products.
ConditionsSupercritical drying of silica alcogels prepared with TMOS and the respective organosilane modifier.

This makes it the appropriate choice over chlorosilane analogs for producing intact, high-quality functionalized silica aerogels.

Synthesis of Linear, Functional Polysiloxanes for Coatings and Elastomers

Leveraging its difunctional nature, this silane is a key monomer for producing chloromethyl-functionalized linear polysiloxanes. The controlled condensation avoids the rapid gelation seen with tri-alkoxy silanes, allowing for the creation of well-defined polymers. The resulting chloromethyl groups along the polymer backbone serve as reactive sites for subsequent grafting or cross-linking reactions.

Preparation of Specialty Chromatographic Stationary Phases

The compound can be used to graft a short, reactive chloromethyl-methyl-silyl group onto a silica support. This functionalized surface can then be further modified via the chloromethyl group to introduce a wide variety of specific functionalities for creating custom HPLC stationary phases. The difunctional nature allows for controlled surface coverage compared to more reactive trichlorosilanes or trialkoxysilanes.

Fabrication of Monolithic, Functionalized Silica Aerogels

As an alkyl-alkoxysilane co-precursor in sol-gel synthesis, this compound enables the formation of chloromethyl-functionalized aerogels while maintaining structural integrity. Unlike alkyl-chlorosilane alternatives that can cause cracking, this precursor is ideal for producing monolithic aerogels suitable for applications requiring both high surface area and specific chemical reactivity.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 45 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2212-10-4

Wikipedia

Chloromethyl(methyl)diethoxysilane

General Manufacturing Information

Silane, (chloromethyl)diethoxymethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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